4-Fluoro-1-methoxy-2-naphthaldehyde

Description

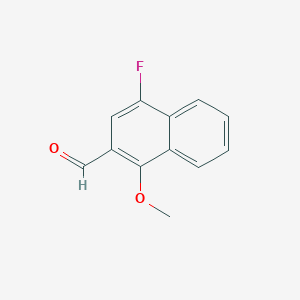

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-1-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c1-15-12-8(7-14)6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVVDIVKCOECIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 1 Methoxy 2 Naphthaldehyde

Reactivity of the Aldehyde Functional Group (-CHO)

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction involves the addition of a nucleophile to the carbonyl group, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.

The presence of the electron-withdrawing fluoro group on the naphthalene (B1677914) ring enhances the electrophilic character of the aldehyde carbon, making it more reactive towards nucleophiles compared to a non-fluorinated analogue. Conversely, the electron-donating methoxy (B1213986) group slightly diminishes this effect. Common nucleophiles that participate in these reactions include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides.

Table 1: Expected Nucleophilic Addition Reactions

| Nucleophile Source | Reagent Example | Expected Product |

| Hydride Ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | (4-Fluoro-1-methoxy-naphthalen-2-yl)methanol |

| Alkyl/Aryl Group | Methylmagnesium bromide (CH₃MgBr) | 1-(4-Fluoro-1-methoxy-naphthalen-2-yl)ethanol |

| Cyanide Ion (CN⁻) | Sodium cyanide (NaCN) followed by acid | 2-(4-Fluoro-1-methoxy-naphthalen-2-yl)-2-hydroxyacetonitrile (a cyanohydrin) |

Condensation Reactions leading to Imines/Schiff Bases

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate which then dehydrates to yield the C=N double bond of the imine.

This reaction is highly valuable for synthesizing new organic compounds by modifying primary amines. nih.gov For instance, primary amine functionalized drugs can be modified through condensation with naphthaldehyde derivatives to create new zwitterionic compounds. nih.gov The reaction is typically catalyzed by acid or base and involves the removal of water to drive the equilibrium toward the imine product. In some cases, particularly when using alcohol as a solvent under basic conditions, this condensation can compete with aromatic nucleophilic substitution (SNAr) if other reactive sites are present on the aldehyde's aromatic ring. acgpubs.org

Oxidation and Reduction Pathways

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent). The product of oxidizing 4-Fluoro-1-methoxy-2-naphthaldehyde would be 4-Fluoro-1-methoxy-2-naphthoic acid.

Reduction: The aldehyde can be reduced to a primary alcohol. This is most commonly achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reduction is (4-Fluoro-1-methoxy-naphthalen-2-yl)methanol. This transformation is a key step in the synthesis of various complex molecules.

Aromatic Nucleophilic Substitution (SNAr) Reactions Involving the Fluoro Group

The presence of a strongly electron-withdrawing group, such as the aldehyde group (-CHO), ortho or para to a halogen on an aromatic ring makes the ring electron-deficient and activates it for aromatic nucleophilic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In 4-Fluoro-1-methoxy-2-naphthaldehyde, the aldehyde at position 2 and the fluoro group at position 4 are in a para-like relationship across the naphthalene system, facilitating this reaction. The fluorine atom acts as an excellent leaving group in this context. masterorganicchemistry.com

Mechanism of SNAr Involving the Fluoro Group

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

Addition Step: A nucleophile attacks the carbon atom bearing the fluoro leaving group. This is typically the rate-determining step. The attack forces the electrons from the aromatic pi-system to localize, forming a negatively charged sigma complex (the Meisenheimer intermediate). The negative charge is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing aldehyde group. wikipedia.orgmasterorganicchemistry.com

Elimination Step: The aromaticity is restored in a fast step by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this type of reaction.

However, recent computational studies on the reaction of 4-fluoro-1-naphthaldehyde (B120201) with methylthiolate suggest that the reaction may proceed through a concerted mechanism. researchgate.netx-mol.com This pathway involves a single transition state rather than a stable Meisenheimer intermediate. researchgate.netx-mol.com The concerted mechanism is favored because it has a lower activation energy barrier compared to the stepwise mechanism involving a distinct intermediate. researchgate.netx-mol.com The presence of the formyl (aldehyde) group was found to be essential for the reaction to occur. researchgate.netx-mol.com

Solvent Effects on SNAr Reaction Pathways and Activation Energy Barriers

The solvent plays a critical role in SNAr reactions, influencing both the reaction rate and the stability of the transition state. The introduction of a solvent generally increases the activation energy barrier compared to the gas phase because of the significant effect of solvation on the transition state. researchgate.netx-mol.com

Density Functional Theory (DFT) calculations on the reaction of 4-fluoro-1-naphthaldehyde with methylthiolate have quantified the impact of different solvents. The activation energy barrier is lowest in the gas phase and increases with solvent polarity and protic character. researchgate.netx-mol.com

Table 2: Calculated Activation Energy Barriers for the SNAr Reaction of 4-Fluoro-1-naphthaldehyde with Methylthiolate in Different Media

| Medium | Solvent Type | Activation Energy (kcal/mol) |

| Gas Phase | N/A | 3.55 |

| DMSO | Polar Aprotic | 21.01 |

| Methanol (B129727) | Polar Protic | 23.32 |

| Water | Polar Protic | 23.82 |

Data sourced from DFT calculations. researchgate.netx-mol.com

Influence of Neighboring Functional Groups on SNAr Reactivity and Regioselectivity

The presence of both a methoxy and a formyl group on the naphthalene ring significantly influences the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, particularly the displacement of the fluorine atom. The formyl group (-CHO), being an electron-withdrawing group, activates the naphthalene system towards nucleophilic attack.

Theoretical studies employing Density Functional Theory (DFT) have provided insights into the mechanism and reactivity of related fluoronaphthaldehydes in SNAr reactions. unacademy.com These studies indicate that the presence of a formyl group is crucial for the reaction to proceed efficiently. unacademy.com In a comparative study of fluoronaphthaldehyde isomers with methylthiolate as the nucleophile, 4-fluoro-1-naphthaldehyde was found to be the most reactive isomer, surpassing 1-fluoro-2-naphthaldehyde (B122676) and 4-fluoro-2-naphthaldehyde. unacademy.com This enhanced reactivity is attributed to the effective stabilization of the negatively charged Meisenheimer intermediate by the electron-withdrawing formyl group at a position that allows for significant resonance delocalization of the negative charge.

The reaction is proposed to proceed via a concerted mechanism, which has a lower activation energy barrier compared to a stepwise mechanism involving a distinct Meisenheimer complex. unacademy.com Solvent effects are also significant, with polar aprotic solvents like DMSO being more effective at promoting the reaction compared to polar protic solvents such as methanol and water. unacademy.com The introduction of a solvent generally increases the activation energy barrier compared to the gas phase. unacademy.com

Experimental observations on related systems support these theoretical findings. For instance, in the synthesis of chalcone (B49325) derivatives from fluorine-substituted benzaldehydes, it has been noted that for SNAr to occur, the aromatic ring needs to be sufficiently electron-deficient, often requiring more than one fluorine atom. acs.org However, the activating effect of a formyl group can facilitate substitution with just a single fluorine atom, as seen in 4-fluoro-1-methoxy-2-naphthaldehyde.

The regioselectivity of the SNAr reaction is primarily directed at the position of the fluorine atom, which is activated by the adjacent formyl group and the methoxy group at the C1 position. The methoxy group, while being an ortho, para-director in electrophilic substitutions, can also influence the reactivity of the nearby C4 position in nucleophilic substitutions through its electronic effects.

Table 1: Theoretical Reactivity Order of Fluoronaphthaldehyde Isomers in SNAr Reactions

| Compound | Relative Reactivity |

| 4-Fluoro-1-naphthaldehyde | Most Reactive |

| 1-Fluoro-2-naphthaldehyde | Moderately Reactive |

| 4-Fluoro-2-naphthaldehyde | Less Reactive |

| 1-Fluoronaphthalene | Least Reactive |

This table is based on theoretical DFT calculations of the activation energy barriers for the reaction with methylthiolate. unacademy.com

Electrophilic Aromatic Substitution on the Naphthalene Core

Electrophilic aromatic substitution (EAS) on the 4-fluoro-1-methoxy-2-naphthaldehyde molecule is directed by the combined electronic effects of the existing substituents. The methoxy group (-OCH3) is a strong activating group and an ortho, para-director. The formyl group (-CHO) is a deactivating group and a meta-director. The fluorine atom is a deactivating group but an ortho, para-director due to the interplay of its inductive and resonance effects.

Given the substitution pattern, the directing effects of these groups will determine the position of incoming electrophiles. The methoxy group at C1 strongly activates the ortho (C2) and para (C4) positions. However, these positions are already substituted. The next most activated positions by the methoxy group are the C5 and C7 positions of the adjacent ring. The formyl group at C2 deactivates the ring, particularly the ortho (C1, C3) and para (C6) positions relative to itself. The fluorine at C4 deactivates the ring but directs ortho (C3, C5) and para (C8).

Considering the combined influence, the most likely positions for electrophilic attack would be on the unsubstituted ring, primarily at the C5 and C7 positions, which are activated by the powerful methoxy group. The C5 position is also ortho to the fluorine atom, which may provide some direction. The C8 position is para to the fluorine, but likely less activated than C5 and C7.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration of a similar compound, 4-fluoro-2-methoxyaniline, is achieved using a mixture of potassium nitrate (B79036) and sulfuric acid. mdma.ch This suggests that similar conditions could potentially be used for the nitration of 4-fluoro-1-methoxy-2-naphthaldehyde, with the nitro group expected to enter at one of the activated positions on the unsubstituted ring.

Formylation reactions, such as the Vilsmeier-Haack, Gattermann-Koch, Reimer-Tiemann, and Duff reactions, are important methods for introducing aldehyde groups onto aromatic rings. unacademy.comcambridge.orgwikipedia.orgwikipedia.org While 4-fluoro-1-methoxy-2-naphthaldehyde already possesses a formyl group, understanding these reactions is relevant to the synthesis of related poly-formylated naphthalenes or if the existing formyl group were to be modified. The Vilsmeier-Haack reaction, for example, is effective for electron-rich aromatic compounds, and methoxynaphthalenes are known to be readily formylated under these conditions. researchgate.net

Rearrangement Reactions and Other Transformations

The structural framework of 4-fluoro-1-methoxy-2-naphthaldehyde allows for the possibility of several rearrangement reactions, often by first modifying the formyl group.

One such possibility is the Beckmann rearrangement . researchgate.netkiku.dknih.gov This reaction involves the transformation of an oxime into an amide. The formyl group of 4-fluoro-1-methoxy-2-naphthaldehyde can be converted to its corresponding oxime by reaction with hydroxylamine. researchgate.net Treatment of this oxime with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid) could then induce the Beckmann rearrangement. researchgate.net The migration of the naphthyl group would lead to the formation of an N-substituted formamide (B127407) derivative.

Another potential transformation is the Claisen rearrangement , although this would require prior modification of the starting material. wikipedia.org If the methoxy group at C1 were replaced by an allyloxy group, this allyl naphthyl ether could undergo a thermal or Lewis acid-catalyzed Claisen rearrangement. unacademy.commychemblog.comchemistnotes.com This chemistnotes.comchemistnotes.com-sigmatropic rearrangement would result in the migration of the allyl group to the C2 position, yielding an ortho-allyl naphthaldehyde.

Photochemical rearrangements of naphthaldehyde derivatives have also been reported. researchgate.net Irradiation of naphthaldehydes can lead to various transformations, including cycloadditions and rearrangements, sometimes influenced by the presence of Lewis acids. researchgate.net The specific photochemical behavior of 4-fluoro-1-methoxy-2-naphthaldehyde would depend on the excitation wavelength and reaction conditions.

The formyl group can also participate in other transformations. For example, it can undergo oxidation to a carboxylic acid or reduction to an alcohol, providing entry into a wider range of substituted naphthalene derivatives.

Derivatives and Analogues of 4 Fluoro 1 Methoxy 2 Naphthaldehyde

Synthesis of Novel Fluoro- and Methoxy-Naphthaldehyde Derivatives

The synthesis of derivatives from naphthaldehyde precursors often involves well-established organic reactions that allow for the introduction of diverse functional groups and the construction of complex molecular architectures.

Chalcones, or 1,3-diaryl-2-propenones, are important intermediates in the synthesis of various flavonoids and other heterocyclic compounds. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025) derivative. acgpubs.org The synthesis of chalcones containing both fluorine and methoxy (B1213986) groups has been achieved in high yields under mild conditions. acgpubs.org

In one approach, 2′,4′,6′-trimethoxyacetophenone was reacted with various fluorine-substituted benzaldehydes in the presence of a 50% potassium hydroxide (B78521) solution. acgpubs.org The choice of solvent was found to be critical. When methanol (B129727) was used as the solvent with di- and tri-fluorine-substituted benzaldehydes, a nucleophilic aromatic substitution (SNAr) reaction occurred, where a fluorine atom (typically at the para position) was replaced by a methoxy group. acgpubs.orgebyu.edu.tr However, using tetrahydrofuran (B95107) (THF) as the solvent suppressed this side reaction, leading to the formation of chalcones that retained their fluorine substituents. acgpubs.orgebyu.edu.tr This highlights the solvent's role in dictating the reaction pathway, in addition to steric and electronic factors. ebyu.edu.tr The sonochemical method has also been shown to be an energy-efficient alternative to conventional methods for chalcone (B49325) synthesis, significantly reducing reaction times. nih.gov

Table 1: Synthesis of Fluoro- and Methoxy-Substituted Chalcone Derivatives

| Reactant 1 | Reactant 2 | Key Conditions | Product | Finding | Reference |

|---|---|---|---|---|---|

| 2′,4′,6′-Trimethoxyacetophenone | Fluorine-substituted benzaldehydes | KOH, MeOH (solvent) | Fluoro-methoxy substituted chalcones | Nucleophilic aromatic substitution (SNAr) of fluorine by a methoxy group was observed with di- and tri-fluorinated benzaldehydes. | acgpubs.org |

| 2′,4′,6′-Trimethoxyacetophenone | Fluorine-substituted benzaldehydes | KOH, THF (solvent) | Fluorine-substituted chalcones | THF as a solvent prevented the SNAr side reaction, yielding only the fluorine-containing chalcones. | acgpubs.org |

| 4-Fluorobenzaldehyde | 1-(4-Methoxyphenyl)ethanone | KOH, Sonication | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Complete conversion was achieved in 10 minutes, compared to 4 hours by conventional methods. | nih.gov |

Naphthaldehyde derivatives are valuable precursors for synthesizing a variety of heterocyclic compounds. Multicomponent reactions (MCRs) are a particularly efficient strategy, allowing for the construction of complex molecules in a single step from three or more reactants. fardapaper.ir The electron-rich nature and multiple reactive sites of naphthol- and naphthaldehyde-based compounds make them ideal candidates for such transformations. fardapaper.ir

For instance, novel naphthalene-heterocycle hybrids, including those with nicotinonitrile, pyran, pyrazole, and pyrazolopyridine scaffolds, have been synthesized through tandem reactions starting from 3-formyl-4H-benzo[h]chromen-4-one. nih.govrsc.org In one example, the reaction of this formylchromone (B10848765) with cyanoacetic acid hydrazide in acetic acid did not yield the expected product but instead proceeded through a γ-pyrone ring opening to give a novel naphthyl pyrazolopyridine in 99% yield. nih.gov Nitroalkenes also serve as key substrates for synthesizing a wide range of six-membered heterocycles through Michael additions and cascade reactions. rsc.org These synthetic strategies demonstrate the utility of the naphthaldehyde moiety as a versatile building block for generating diverse heterocyclic libraries with potential biological activities. nih.govrsc.org

Functionalization for Specific Research Applications

The functionalization of the naphthaldehyde scaffold is crucial for tailoring its properties for specific uses, such as in the development of fluorescent sensors or biologically active molecules.

The rigid, planar, and extended π-electron system of the naphthalene (B1677914) ring makes it an excellent fluorophore. researchgate.net Naphthalene derivatives, including those derived from naphthaldehyde, are widely used to construct fluorescent probes for detecting ions and biomolecules due to their high quantum yields and photostability. researchgate.net

These probes often operate on a "turn-on" or "turn-off" fluorescence mechanism. For example, a simple naphthalene-based probe synthesized from 6-hydroxy-2-naphthaldehyde (B1303687) exhibited a significant "turn-on" fluorescent response to formaldehyde, enabling its detection in food samples and imaging in cancer cells. researchgate.net The mechanism was proposed to be a 2-aza-Cope rearrangement upon reaction with formaldehyde. researchgate.net Similarly, naphthalimide-based probes, which benefit from the electron-withdrawing imide group, have been developed for detecting species like the nitroreductase (NTR) enzyme. nih.gov In one case, a probe showed a greater than 70-fold fluorescence enhancement upon reaction with NTR, attributed to the inhibition of a photoinduced electron transfer (PET) quenching process. nih.gov Schiff base derivatives of naphthaldehyde have also been successfully employed as chemosensors for detecting metal ions like Al³⁺ with high selectivity. mdpi.com

Derivatives of naphthaldehyde have shown significant potential in biological research, particularly as inhibitors of specific protein-receptor interactions. A notable example is the discovery of 2-methoxy-1-naphthaldehyde (B1195280) (2-MN) as a novel inhibitor of strigolactone (SL) signaling in plants. jst.go.jpnih.govelsevierpure.com Strigolactones are plant hormones that regulate processes like shoot branching and are crucial for interactions with symbiotic fungi and parasitic weeds. jst.go.jpnih.gov

Through in silico virtual screening based on the structure of the strigolactone receptor protein D14, 2-MN was identified as a compound that inhibits the key D14-D53 protein-protein interaction required for SL signaling. jst.go.jpnih.gov This inhibition was shown to restore the growth of tillering buds in rice that had been suppressed by strigolactones. elsevierpure.com Subsequent studies on derivatives of 2-MN indicated that the aldehyde and 2-methoxy groups were essential for its inhibitory activity. jst.go.jp Modifications to the naphthalene ring, such as the addition of a 6-bromide or 3-methoxy group, did not significantly improve the activity, suggesting that further structural changes, like introducing bulkier groups, might be necessary to develop more potent inhibitors. jst.go.jp

Structure-Reactivity Relationships within Derivatives

The relationship between the chemical structure of naphthaldehyde derivatives and their reactivity is a key factor in synthetic planning and functional design. The nature and position of substituents on the naphthalene ring can profoundly influence reaction outcomes and biological efficacy.

For example, in the synthesis of chalcones, the electronic properties of substituents on the fluorobenzaldehyde ring and the choice of solvent directly impact whether side reactions like nucleophilic aromatic substitution occur. acgpubs.org The presence of multiple electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic attack by the methoxide (B1231860) from the solvent, a reaction that is suppressed by using a non-nucleophilic solvent like THF. ebyu.edu.tr

In the context of Mannich-type reactions involving 1-naphthaldehyde (B104281) and 6-hydroxyquinoline, the choice of amine component was found to strongly influence the product distribution. nih.gov The use of a bulky and basic amine led to the formation of a stabilized ortho-quinone methide (o-QM) adduct rather than the expected classical Mannich product. nih.gov Furthermore, when comparing different aromatic aldehydes in these reactions, 1-naphthaldehyde uniquely led to the formation of an arylidene derivative as the sole product, whereas other aldehydes like benzaldehyde and 2-naphthaldehyde (B31174) produced a mixture of the Mannich product and the arylidene derivative. nih.gov These findings underscore the distinct reactivity imparted by the specific arrangement of atoms in the 1-naphthaldehyde structure.

Conclusion

4-Fluoro-1-methoxy-2-naphthaldehyde represents an intriguing yet underexplored molecule in the vast landscape of organic chemistry. While specific experimental data remains scarce, a detailed analysis of its structure and the known effects of its functional groups allows for a reasoned prediction of its chemical properties and potential applications. Its synthesis is achievable through established organic reactions, and its reactivity is expected to be rich and varied. The combination of a naphthaldehyde scaffold with fluorine and methoxy (B1213986) substituents makes it a promising candidate for further investigation in both medicinal chemistry and materials science. Future research dedicated to the synthesis and characterization of this specific isomer is needed to unlock its full potential and to validate the predictions made based on the behavior of its chemical cousins.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

Optimization of Molecular Geometry and Electronic Structure

A fundamental step in any theoretical analysis is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized molecular geometry. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate key geometric parameters. While specific data for 4-Fluoro-1-methoxy-2-naphthaldehyde is not available, a hypothetical table of such parameters is presented below to illustrate the expected outputs of such a study.

Interactive Table: Hypothetical Optimized Geometric Parameters for 4-Fluoro-1-methoxy-2-naphthaldehyde

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-C2 | 1.37 Å |

| Bond Length | C2-C3 | 1.42 Å |

| Bond Length | C4-F | 1.35 Å |

| Bond Length | C1-O(methoxy) | 1.36 Å |

| Bond Length | C2-C(aldehyde) | 1.48 Å |

| Bond Angle | C1-C2-C3 | 120.5° |

| Bond Angle | C3-C4-F | 119.8° |

| Dihedral Angle | C3-C2-C(aldehyde)-O | 178.5° |

Note: The values in this table are illustrative and not based on actual experimental or computational data for the specific compound.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), would also be determined. This information is crucial for understanding the molecule's reactivity and kinetic stability.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting various spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of 4-Fluoro-1-methoxy-2-naphthaldehyde. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=O stretching of the aldehyde group, or C-F stretching. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.

Elucidation of Reaction Mechanisms and Transition States (e.g., S(_N)Ar pathways)

The presence of a fluorine atom on the naphthalene (B1677914) ring makes 4-Fluoro-1-methoxy-2-naphthaldehyde a potential substrate for nucleophilic aromatic substitution (S(_N)Ar) reactions. DFT is a powerful tool for investigating the mechanisms of such reactions. Researchers can model the reaction pathway, identify and characterize the transition states, and calculate the activation energy barriers. This allows for a detailed understanding of whether the reaction proceeds through a stepwise (via a Meisenheimer complex) or a concerted mechanism. Such studies are vital for predicting the feasibility and outcome of synthetic routes involving this compound.

Solvent Effects on Reactivity and Photophysical Properties

The surrounding solvent can significantly influence the behavior of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be integrated with DFT calculations to simulate the effects of different solvents on the reactivity and photophysical properties of 4-Fluoro-1-methoxy-2-naphthaldehyde. These calculations can reveal how the solvent polarity affects reaction energy barriers, the stability of intermediates, and the shifts in spectroscopic signals, providing a more realistic comparison with experimental results.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its conformational dynamics and interactions with its environment. While no specific MD studies on 4-Fluoro-1-methoxy-2-naphthaldehyde have been reported, this technique could be employed to understand how the molecule behaves in a solution over time, including the flexibility of the methoxy (B1213986) and aldehyde groups and its interactions with solvent molecules.

Quantum Chemical Calculations for Advanced Properties

Beyond the standard DFT calculations, more advanced quantum chemical methods could be applied to investigate specific properties of 4-Fluoro-1-methoxy-2-naphthaldehyde. These could include the calculation of nonlinear optical (NLO) properties, which are of interest for materials science, or the prediction of its electron affinity and ionization potential. These higher-level calculations provide a deeper understanding of the molecule's potential applications in various technological fields.

Based on a thorough review of available scientific literature, detailed computational and theoretical investigations specifically for the compound 4-Fluoro-1-methoxy-2-naphthaldehyde are not present in published studies. Research providing specific data for Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Non-Linear Optical (NLO) properties, or in silico molecular docking is not available for this exact molecule.

While computational studies have been conducted on related naphthaldehyde derivatives, such as 4-fluoro-1-naphthaldehyde (B120201), 4-hydroxy-1-naphthaldehyde, and various Schiff bases derived from methoxynaphthaldehyde, these findings are specific to their respective molecular structures and cannot be accurately extrapolated to 4-Fluoro-1-methoxy-2-naphthaldehyde. Current time information in Berlin, DE.researchgate.netnih.govresearchgate.net The electronic and steric effects of the fluorine, methoxy, and aldehyde groups are highly dependent on their specific positions on the naphthalene ring, meaning that data from isomers or analogues would not be scientifically valid for this particular compound.

Therefore, the generation of a scientifically accurate article adhering to the requested outline is not possible at this time due to the absence of specific research data for 4-Fluoro-1-methoxy-2-naphthaldehyde.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The development of eco-friendly and economically viable synthetic methodologies is a cornerstone of modern organic chemistry. Future research into the synthesis of 4-Fluoro-1-methoxy-2-naphthaldehyde will likely prioritize the use of greener solvents, catalysts, and energy sources. Strategies such as C-H activation, flow chemistry, and biocatalysis are expected to play a pivotal role in streamlining the production of this and related compounds. The goal is to minimize waste, reduce energy consumption, and utilize renewable starting materials, thereby aligning the synthesis with the principles of sustainable chemistry.

Key areas for future investigation include:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds in naphthalene (B1677914) precursors could offer a more atom-economical route, avoiding the need for pre-functionalized substrates.

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Biocatalysis: The use of enzymes could enable highly selective transformations under mild conditions, reducing the environmental impact of the synthesis.

Exploration of Novel Reactivity and Catalysis for 4-Fluoro-1-methoxy-2-naphthaldehyde

The unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents on the naphthalene core suggest that 4-Fluoro-1-methoxy-2-naphthaldehyde may exhibit novel reactivity. Future studies will likely focus on exploring its potential in new types of chemical transformations and as a ligand in catalysis. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group can be exploited to fine-tune the reactivity of the aldehyde group and the aromatic system.

Emerging trends in this area may involve:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective reactions involving the aldehyde functionality could lead to the synthesis of valuable chiral building blocks.

Photoredox Catalysis: The use of light to mediate chemical reactions offers a sustainable approach to accessing new reaction pathways and forming challenging chemical bonds.

Organocatalysis: Metal-free catalytic systems are an attractive alternative to traditional metal-based catalysts, often offering milder reaction conditions and lower toxicity.

Design and Synthesis of Next-Generation Derivatives with Tunable Properties

The functional versatility of 4-Fluoro-1-methoxy-2-naphthaldehyde makes it an excellent starting point for the design and synthesis of new derivatives with tailored properties. By modifying the core structure, researchers can develop new materials with applications in electronics, photonics, and pharmaceuticals. For instance, the introduction of different functional groups could lead to compounds with enhanced fluorescence, specific biological activities, or unique self-assembly properties. researchgate.net The synthesis of chalcone (B49325) derivatives from substituted aldehydes is a well-established field that can be applied to generate a diverse range of new molecules. acgpubs.orgnih.gov

Future research will likely focus on the synthesis of derivatives such as:

Schiff Bases and Chalcones: The reaction of the aldehyde group with amines or acetophenones can yield Schiff bases and chalcones, respectively, which are known to possess a wide range of biological and optical properties. acgpubs.orgmdpi.com

Extended π-Systems: The extension of the conjugated π-system of the naphthalene core through the introduction of other aromatic or unsaturated moieties could lead to new materials with interesting electronic and photophysical properties.

Coordination Complexes: The use of 4-Fluoro-1-methoxy-2-naphthaldehyde and its derivatives as ligands for metal ions could result in the formation of coordination complexes with novel catalytic or material properties.

| Derivative Class | Potential Properties | Representative Synthetic Precursors |

| Chalcones | Anti-inflammatory, Antioxidant, Antimicrobial nih.gov | Substituted Acetophenones |

| Schiff Bases | Anticancer, Antifungal, Catalytic mdpi.com | Primary Amines |

| Dihydropyrazoles | Analgesic, Anti-inflammatory nih.gov | Hydrazine Hydrate (from Chalcone) |

| Naphthalene Diimides | Organic Semiconductors, Supramolecular Chemistry acs.org | Naphthalenetetracarboxylic Dianhydride |

Advanced Computational Methodologies for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. The use of advanced computational methodologies, such as density functional theory (DFT) and machine learning, can accelerate the design of new derivatives of 4-Fluoro-1-methoxy-2-naphthaldehyde with desired properties. These methods can be used to predict molecular geometries, electronic structures, and reactivity, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. researchgate.net

Future computational studies may focus on:

Structure-Property Relationships: The development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physical properties of new derivatives.

Reaction Mechanism Elucidation: The use of computational methods to study the mechanisms of reactions involving 4-Fluoro-1-methoxy-2-naphthaldehyde, providing insights that can be used to optimize reaction conditions.

Virtual Screening: The screening of large virtual libraries of potential derivatives to identify candidates with the most promising properties for further experimental investigation.

| Computational Method | Application in Derivative Design | Predicted Parameters |

| Density Functional Theory (DFT) | Optimization of molecular geometry and electronic structure prediction researchgate.net | Bond lengths, bond angles, HOMO/LUMO energies |

| Molecular Docking | Prediction of binding affinity to biological targets nih.gov | Binding energy, protein-ligand interactions |

| QSAR/QSPR | Correlation of chemical structure with properties | Biological activity, solubility, melting point |

| Machine Learning | High-throughput screening of virtual libraries | Prediction of novel candidates with desired properties |

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-1-methoxy-2-naphthaldehyde?

Methodological Answer: A common approach involves condensation reactions using naphthalene derivatives. For example, refluxing 2-ethoxy-1-naphthaldehyde with a fluorinated amine in ethanol (as demonstrated for a structurally similar compound in ) can be adapted by substituting reagents. Key steps include:

- Reagent Selection : Use 4-fluoroaniline or fluorinated aldehydes as starting materials.

- Reaction Conditions : Ethanol reflux (~350 K) for 5 hours under stirring.

- Purification : Slow evaporation of the solvent to obtain crystalline products, followed by characterization via FTIR and melting point analysis .

Q. How should researchers handle and store 4-Fluoro-1-methoxy-2-naphthaldehyde to ensure safety?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin/eye contact; rinse immediately with water if exposed (as per general safety protocols in and ).

- Storage : Keep in a sealed container under inert gas (e.g., nitrogen), away from light and moisture. Store at 2–8°C for long-term stability .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of 4-Fluoro-1-methoxy-2-naphthaldehyde?

Methodological Answer: Density Functional Theory (DFT) is widely used to model electronic structures. For instance, the Colle-Salvetti correlation-energy formula ( ) can be applied to calculate:

Q. How can crystallographic data be accurately determined for this compound?

Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) with SHELX software ( ) for structure refinement. Steps include:

Q. How to address discrepancies in reported toxicity data for naphthalene derivatives?

Methodological Answer:

- Retrospective Cohort Analysis : Review historical exposure data () to identify confounding variables (e.g., isomer-specific effects).

- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict toxicity trends.

- Ethical Balancing : Follow frameworks like de facto anonymization () to reconcile open data sharing with privacy concerns in toxicology studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.